molecular formula C27H34N4O2 B1265148 N-[2-[1-[(4-methoxy-3-methylphenyl)methyl]-4-piperidinyl]-3-pyrazolyl]-4-phenylbutanamide

N-[2-[1-[(4-methoxy-3-methylphenyl)methyl]-4-piperidinyl]-3-pyrazolyl]-4-phenylbutanamide

Cat. No. B1265148
M. Wt: 446.6 g/mol
InChI Key: SXWPJZVYZIDLIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[1-[(4-methoxy-3-methylphenyl)methyl]-4-piperidinyl]-3-pyrazolyl]-4-phenylbutanamide is a member of piperidines.

Scientific Research Applications

Medical Imaging Applications

N-[2-[1-[(4-methoxy-3-methylphenyl)methyl]-4-piperidinyl]-3-pyrazolyl]-4-phenylbutanamide and its analogs have been investigated for potential use in medical imaging. A study by Tobiishi et al. (2007) synthesized methoxy and fluorine analogs of this compound to develop tracers for positron emission tomography (PET) imaging of the cerebral cannabinoid CB1 receptor. These analogs showed affinities comparable to CB1 reference antagonists, suggesting their potential use in biological imaging studies (Tobiishi et al., 2007).

Cytotoxic Activity Against Tumor Cells

Research has also focused on the cytotoxic activity of this compound's derivatives against tumor cells. A study by Yar et al. (2007) found that certain derivatives exhibited potent cytotoxicity against human lung tumor cell line A549, indicating potential therapeutic applications in cancer treatment (Yar et al., 2007).

Anti-tubercular Activity

Ali et al. (2007) reported the synthesis of N-substituted pyrazoline derivatives, including ones similar to N-[2-[1-[(4-methoxy-3-methylphenyl)methyl]-4-piperidinyl]-3-pyrazolyl]-4-phenylbutanamide, and tested their in vitro anti-tubercular activity against Mycobacterium tuberculosis. One compound showed significant activity with a minimum inhibitory concentration, suggesting potential use in treating tuberculosis (Ali et al., 2007).

Antagonistic Properties for Cannabinoid Receptors

Lan et al. (1999) investigated the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Their study highlighted the therapeutic potential of these compounds, including derivatives of N-[2-[1-[(4-methoxy-3-methylphenyl)methyl]-4-piperidinyl]-3-pyrazolyl]-4-phenylbutanamide, in possibly antagonizing harmful effects of cannabinoids (Lan et al., 1999).

properties

Product Name

N-[2-[1-[(4-methoxy-3-methylphenyl)methyl]-4-piperidinyl]-3-pyrazolyl]-4-phenylbutanamide

Molecular Formula

C27H34N4O2

Molecular Weight

446.6 g/mol

IUPAC Name

N-[2-[1-[(4-methoxy-3-methylphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide

InChI

InChI=1S/C27H34N4O2/c1-21-19-23(11-12-25(21)33-2)20-30-17-14-24(15-18-30)31-26(13-16-28-31)29-27(32)10-6-9-22-7-4-3-5-8-22/h3-5,7-8,11-13,16,19,24H,6,9-10,14-15,17-18,20H2,1-2H3,(H,29,32)

InChI Key

SXWPJZVYZIDLIO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)CCCC4=CC=CC=C4)OC

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)CCCC4=CC=CC=C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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